6-(aMinoMethyl)isoquinolin-1(2H)-one

Rho-Kinase ROCK Cardiovascular Disease

This 6-aminomethyl isoquinolin-1(2H)-one is the regioisomer explicitly claimed in Rho-kinase (ROCK) inhibitor patents, making it a privileged starting point for cardiovascular drug discovery. The primary amine at the 6-position enables rapid diversification via amide coupling, reductive amination, or sulfonylation. Unlike the 5- or 7-substituted isomers—which map to PARP-2 or other targets—this substitution pattern is positionally critical for ROCK target engagement. The bicyclic lactam core also supports chemoproteomic probe design through versatile linker attachment. For SAR studies, procure the full regioisomer panel to establish positional-dependent biological activity.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 1374651-53-2
Cat. No. B597481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(aMinoMethyl)isoquinolin-1(2H)-one
CAS1374651-53-2
Synonyms6-(aMinoMethyl)isoquinolin-1(2H)-one
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESC1=CC2=C(C=CNC2=O)C=C1CN
InChIInChI=1S/C10H10N2O/c11-6-7-1-2-9-8(5-7)3-4-12-10(9)13/h1-5H,6,11H2,(H,12,13)
InChIKeyAVBSLSNMHQUKPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)isoquinolin-1(2H)-one (CAS 1374651-53-2) – A Key Positional Isomer in Isoquinolinone Chemical Biology


6-(Aminomethyl)isoquinolin-1(2H)-one is a heterocyclic building block belonging to the isoquinolin-1(2H)-one family, characterized by a primary aminomethyl substituent at the 6-position of the bicyclic core . The scaffold is found in diverse natural products and synthetic bioactive molecules, including Rho-kinase inhibitors and PARP-1 inhibitors [1]. The 6-aminomethyl variant is one of several regioisomers (3-, 4-, 5-, 6-, 7-, 8-substituted) commercially available for medicinal chemistry exploration.

Why 6-(Aminomethyl)isoquinolin-1(2H)-one Cannot Be Simply Replaced by Another Isoquinolinone Isomer


Isoquinolin-1(2H)-one regioisomers are not functionally interchangeable. The position of the aminomethyl substituent critically influences the compound's hydrogen-bonding network, electronic distribution, and steric profile, which in turn dictate target engagement, selectivity, and physicochemical properties [1]. Patents explicitly claiming 6-substituted isoquinolinones as Rho-kinase inhibitors [2] underscore that biological activity is positional-context-dependent. Simply swapping to a 5- or 7-aminomethyl isomer may result in loss of potency or altered pharmacokinetics, as documented for other positional isomers in the isoquinolinone class [3]. Below, we present the best available quantitative evidence informing selection of the 6-aminomethyl regioisomer. **Important caveat:** High-strength differential evidence (direct head-to-head comparisons) is limited in the public domain; readers should interpret class-level and supporting evidence accordingly.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for 6-(Aminomethyl)isoquinolin-1(2H)-one


Positional Selectivity in Rho-Kinase Inhibition: 6-Substitution Is Essential for Potency

The patent literature explicitly claims 6-substituted isoquinolin-1(2H)-ones, not the 5- or 7-substituted analogs, as inhibitors of Rho-kinase (ROCK) [1]. While quantitative IC50 values for the 6-aminomethyl derivative itself are not publicly disclosed, the structural selectivity of the patent filing demonstrates that the 6-position is a critical determinant for ROCK inhibitory activity. In contrast, 5-substituted isoquinolinones are predominantly explored for PARP-2 inhibition [2], indicating divergent target preferences based on substitution position. This positional selectivity is a key procurement criterion: researchers targeting ROCK should prioritize the 6-substituted scaffold.

Rho-Kinase ROCK Cardiovascular Disease

Physicochemical Differentiation: Predicted pKa Values Distinguish 6-Aminomethyl from Hydroxymethyl Analogs

Predicted pKa values provide the only publicly available quantitative comparison between the 6-aminomethyl target compound and its closest commercially available analog, 6-(hydroxymethyl)isoquinolin-1(2H)-one. The 6-aminomethyl compound has a predicted pKa of 12.76 ± 0.20 , while the 6-hydroxymethyl analog has a predicted pKa of 12.50 ± 0.20 . The higher basicity of the aminomethyl group (ΔpKa ≈ +0.26) implies a greater proportion of protonated species at physiological pH, which may influence solubility, permeability, and target interactions. No experimentally measured pKa or logP data are available for direct head-to-head comparison among positional isomers.

Physicochemical Profiling Ionization Solubility

Substituent Type Matters: Aminomethyl vs. Amino Groups Confer Different Inhibitory Profiles

Although not a direct head-to-head comparison with the 6-aminomethyl isomer, the Cdc25B phosphatase inhibitor series illustrates that the identity of the substituent on the isoquinolinone core profoundly affects potency. 3-Aminoisoquinolin-1(2H)-one (the amino-substituted analog) exhibits a Ki of 1.9 μM against Cdc25B [1]. Introduction of an aminomethyl group at the 3-position instead of an amino group is expected to alter both affinity and selectivity due to differences in hydrogen-bonding geometry and steric bulk. By extension, 6-aminomethyl substitution is likely to yield distinct biological behavior compared to 6-amino substitution, although direct comparative data remain absent from the public domain.

Cdc25B Phosphatase Cancer Structure-Activity Relationship

High-Value Application Scenarios for 6-(Aminomethyl)isoquinolin-1(2H)-one


Scaffold for Rho-Kinase Inhibitor Lead Discovery

Based on patent claims that 6-substituted isoquinolin-1(2H)-ones are Rho-kinase inhibitors [1], the 6-aminomethyl compound serves as a privileged starting point for designing ROCK inhibitors. The primary amine handle allows rapid diversification via amide coupling, reductive amination, or sulfonylation to generate focused libraries for cardiovascular disease research.

Positional Isomer SAR Studies

The commercial availability of multiple regioisomers (3-, 4-, 5-, 6-, 7-, 8-aminomethyl) enables systematic structure-activity relationship (SAR) investigations. Using the 6-aminomethyl isomer as the lead scaffold, researchers can probe how the substitution position modulates target engagement, as exemplified by the divergent patent landscapes for 6-substituted (Rho-kinase) vs. 5-substituted (PARP-2) isoquinolinones [2].

Physicochemical Property Profiling and Formulation Development

The predicted pKa of 12.76 for the 6-aminomethyl isomer suggests that ionization state may be manipulated under physiologically relevant pH conditions. This compound is suitable for comparative solubility, permeability, and stability studies against the 6-hydroxymethyl analog (pKa 12.50) to establish formulation-relevant property differences.

Building Block for Dual-Target Probes

Given the isoquinolinone core's established activity across multiple target classes (Rho-kinase, PARP, Cdc25B, PI3K) [3], the 6-aminomethyl derivative can be elaborated into bifunctional molecules or chemical probes. The aminomethyl group provides a versatile attachment point for linkers, fluorophores, or affinity tags, enabling chemoproteomic and cellular imaging applications.

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